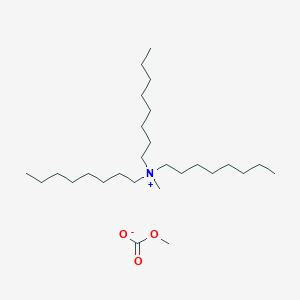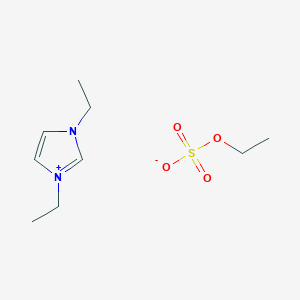
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline is a novel compound that has recently been studied for its potential to be used in various scientific research applications. This compound has a unique structure and can be synthesized using a variety of methods. It has been studied for its ability to act as a ligand, a catalyst, and an enzyme inhibitor, and its biochemical and physiological effects have been explored.
Applications De Recherche Scientifique
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline has been studied for its potential to be used as a ligand, a catalyst, and an enzyme inhibitor. As a ligand, it can be used to bind to metal ions, such as copper and zinc, and it can be used to form complexes with other molecules. As a catalyst, it can be used to accelerate chemical reactions, such as the hydrolysis of esters. As an enzyme inhibitor, it can be used to block the activity of enzymes, such as proteases and phosphatases.
Mécanisme D'action
The mechanism of action of 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline is not yet fully understood. However, it is believed that the compound binds to metal ions and other molecules through hydrogen bonding and electrostatic interactions. It is also believed that the compound can form complexes with other molecules, which can then be used to catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline have been studied in various laboratory experiments. In vitro studies have shown that the compound can inhibit the activity of enzymes, such as proteases and phosphatases. In vivo studies have shown that the compound can reduce inflammation and pain, and can also reduce the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline in laboratory experiments has both advantages and limitations. One advantage is that the compound can be synthesized using a variety of methods, which makes it easy to obtain and use in experiments. Another advantage is that the compound can be used as a ligand, a catalyst, and an enzyme inhibitor, which makes it useful for a variety of applications. However, one limitation is that the compound is not very stable, and can decompose over time. Another limitation is that the compound can interact with other molecules and metal ions, which can lead to unwanted side reactions.
Orientations Futures
The potential future directions for research on 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further studies could be conducted to investigate the compound’s stability and the effects of different reaction conditions on its synthesis and reactivity. Additionally, further research could be conducted to investigate the compound’s potential uses as a drug or a therapeutic agent. Finally, further research could be conducted to investigate the compound’s potential uses as a catalyst for chemical reactions or as an enzyme inhibitor.
Méthodes De Synthèse
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline can be synthesized using a variety of methods. One common method is a condensation reaction of 4-acetamidophenol and 2-oxoindoline. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and a base, such as sodium hydroxide or potassium hydroxide. The reaction can be monitored using a thin-layer chromatography (TLC) technique, and the product can be isolated and purified using column chromatography.
Propriétés
IUPAC Name |
2-(4-acetamidophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-11(23)19-12-6-8-13(9-7-12)26-10-16(24)21-22-17-14-4-2-3-5-15(14)20-18(17)25/h2-9,20,25H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJOGBDRAUQDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)





![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)


